A Comprehensive Guide to the Synthesis and Characterization of Cholesta-3,5-diene-7-one-d7: An Essential Tool for Oxysterol Research
A Comprehensive Guide to the Synthesis and Characterization of Cholesta-3,5-diene-7-one-d7: An Essential Tool for Oxysterol Research
Executive Summary
Isotopically labeled standards are indispensable for the precise quantification of endogenous molecules in complex biological matrices.[][2] Cholesta-3,5-diene-7-one, an oxysterol formed during cholesterol peroxidation, has been identified as a potential biomarker for oxidative stress and is implicated in various pathological conditions, including atherosclerosis and alcoholic liver disease.[3][4][5][6] This technical guide provides a detailed methodology for the synthesis and rigorous characterization of Cholesta-3,5-diene-7-one-d7, a deuterated isotopologue designed for use as an internal standard in mass spectrometry-based analytical methods. We present a logical, multi-step synthetic pathway, explain the rationale behind key experimental choices, and provide comprehensive protocols for spectroscopic characterization to ensure the final product's identity, purity, and isotopic enrichment. This document is intended for researchers, chemists, and drug development professionals who require a reliable internal standard for the accurate measurement of Cholesta-3,5-diene-7-one in biological systems.
Introduction and Rationale
The Significance of Cholesta-3,5-diene-7-one
Cholesta-3,5-diene-7-one is a dehydrated derivative of 7-ketocholesterol, a major product of cholesterol auto-oxidation.[7][8] Its presence in biological tissues is a strong indicator of lipid peroxidation and oxidative stress.[3] Elevated levels of this oxysterol have been detected in human atherosclerotic plaques and in the erythrocyte membranes of alcoholic patients, linking it to the pathophysiology of these diseases.[4][6] Given its potential as a biomarker, the ability to accurately quantify Cholesta-3,5-diene-7-one is of paramount importance for both basic research and clinical diagnostics.
The Imperative for a Deuterated Internal Standard
Accurate quantification of low-abundance analytes like oxysterols via mass spectrometry (MS) necessitates the use of a stable isotope-labeled internal standard (SIL-IS).[2][9] An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to a sample at a known concentration at the beginning of the workflow, co-eluting with the endogenous analyte and experiencing identical sample preparation effects (e.g., extraction losses, matrix effects, and ionization suppression). This co-analysis corrects for experimental variability, dramatically improving the accuracy and precision of the measurement.
Cholesta-3,5-diene-7-one-d7, with seven deuterium atoms, provides a significant mass shift from the endogenous compound, preventing isotopic overlap and ensuring a clean analytical signal. The placement of deuterium labels on the terminal isopropyl group of the cholesterol side chain is a strategic choice, as these positions are not typically subject to metabolic modification, ensuring the stability of the label during biological studies.[10]
Proposed Synthetic Pathway
The synthesis of Cholesta-3,5-diene-7-one-d7 is approached via a logical three-stage process, starting from a commercially available deuterated precursor. This strategy is designed for efficiency and control over the final product's structure.
Caption: Proposed synthetic route from 7-keto Cholesterol-d7.
The most direct route to the target compound begins with 7-keto Cholesterol-d7, which is commercially available and features deuterium labeling on the side chain (positions 25, 26, and 27).[10] The conversion to Cholesta-3,5-diene-7-one-d7 involves an acid-catalyzed dehydration of the 3β-hydroxyl group and subsequent isomerization of the double bond to form the thermodynamically stable conjugated 3,5-diene system.[11] This approach is efficient as it leverages a readily available, pre-labeled starting material.
Experimental Protocol: Synthesis
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-keto Cholesterol-d7 | ≥98% purity | e.g., Cayman Chemical | Starting material[10] |
| p-Toluenesulfonic acid monohydrate | ACS Reagent grade | Major supplier | Acid catalyst |
| Toluene | Anhydrous, ≥99.8% | Major supplier | Reaction solvent |
| Ethyl Acetate | HPLC grade | Major supplier | Eluent for chromatography |
| Hexane | HPLC grade | Major supplier | Eluent for chromatography |
| Silica Gel | 230-400 mesh | Major supplier | For column chromatography |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent grade | Major supplier | For quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent grade | Major supplier | Drying agent |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, add 7-keto Cholesterol-d7 (100 mg, ~0.245 mmol).
-
Solvent and Catalyst Addition: Add 25 mL of anhydrous toluene to the flask, followed by p-toluenesulfonic acid monohydrate (5 mg, ~0.026 mmol). The use of a catalytic amount of a strong, non-nucleophilic acid is crucial for promoting dehydration without causing unwanted side reactions.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-112 °C) using an oil bath. The Dean-Stark trap is employed to azeotropically remove the water generated during the dehydration reaction, which drives the equilibrium towards the product, as dictated by Le Châtelier's principle.
-
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The product, Cholesta-3,5-diene-7-one-d7, is less polar than the starting material and will have a higher Rf value. The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 15 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Column Packing: Use a slurry of silica gel in hexane.
-
Elution: Elute with a gradient of 0% to 10% ethyl acetate in hexane. The non-polar nature of the conjugated diene system ensures it elutes relatively early from the column.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield Cholesta-3,5-diene-7-one-d7 as a crystalline solid. The expected yield is typically in the range of 70-85%.
Characterization and Quality Control
Rigorous characterization is essential to confirm the structure, purity, and isotopic enrichment of the synthesized standard. This process forms a self-validating system, ensuring the reliability of the final product.
Caption: Workflow for the characterization of the synthesized standard.
High-Resolution Mass Spectrometry (HRMS)
HRMS is performed to confirm the elemental composition. The high mass accuracy of this technique provides unambiguous confirmation of the molecular formula.
-
Protocol: Dissolve a small sample (~0.1 mg/mL) in methanol or acetonitrile. Analyze using an Orbitrap or TOF mass spectrometer with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Expected Results: The analysis should confirm the mass of the protonated molecule [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₂₇H₃₅D₇O |
| Exact Mass (M) | 389.3671 |
| [M+H]⁺ (observed) | Should be within 5 ppm of calculated 390.3749 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation. ¹H NMR confirms the placement of the double bonds and the absence of protons at the deuterated positions. ¹³C NMR confirms the carbon skeleton.
-
Protocol: Dissolve ~5-10 mg of the sample in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected Results:
-
¹H NMR: The spectrum should show characteristic signals for the vinylic protons of the 3,5-diene system. Crucially, the signals corresponding to the terminal isopropyl protons (typically a doublet around 0.86 ppm) and the C25 proton (a multiplet) in the non-deuterated analogue will be absent, confirming successful deuteration.
-
¹³C NMR: The spectrum will be consistent with the Cholesta-3,5-diene-7-one structure. Carbons bearing deuterium will show characteristic multiplets due to C-D coupling and will have significantly lower intensity.
-
| Key Protons (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.0-6.2 | Doublet |
| H-4 | ~5.5-5.7 | Multiplet |
| H-6 | ~5.8-5.9 | Singlet |
| C26, C27 -H₇ | Absent | - |
Isotopic Purity Assessment
The isotopic distribution is determined by mass spectrometry to ensure high enrichment of the d7 species.
-
Protocol: Analyze the sample using high-resolution LC-MS. Extract the ion chromatograms for the molecular ions of each expected isotopologue (d0 to d7).
-
Expected Results: The analysis should demonstrate that the d7 isotopologue is the most abundant species, ideally >98% of the total.
| Isotopologue | Relative Abundance (%) |
| d0 - d5 | < 0.5% |
| d6 | < 1.5% |
| d7 | > 98% |
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis and characterization of Cholesta-3,5-diene-7-one-d7. The described synthetic route is efficient, and the multi-faceted analytical characterization ensures the final product meets the high standards of identity, purity, and isotopic enrichment required for a reliable internal standard. The availability of this well-characterized tool will empower researchers to perform accurate quantitative studies, furthering our understanding of the role of cholesterol oxidation and oxidative stress in health and disease.
References
-
Guengerich, F. P., & Shinkyo, R. (2011). Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate. Journal of Biological Chemistry, 286(38), 33021–33028. [Link]
-
Goad, L. J., & Goodwin, T. W. (1982). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Lipids, 17(12), 982–991. [Link]
-
Lyons, M. A., & Brown, A. J. (1999). 7-Ketocholesterol. The International Journal of Biochemistry & Cell Biology, 31(3-4), 369–375. [Link]
-
Cooley, G., & Kirk, D. N. (1979). Synthesis of C-19 deuterium labelled steroids. Steroids, 33(6), 617–624. [Link]
-
Ota, M., & Lizard, G. (2018). 7-Ketocholesterol in disease and aging. Biochimie, 153, 40–51. [Link]
-
Smith, L. L., & Pandya, J. D. (1968). Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols. Lipids, 3(6), 551–556. [Link]
-
Pinkus, J. L., & Charles, D. (1975). Deuterium-Labeled Steroids for Study in Humans. Research on Steroids, 6, 43-55. [Link]
-
Nury, T., et al. (2022). Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Redox Experimental Medicine, 5, 1-20. [Link]
-
Nury, T., et al. (2022). Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Aston University Research Explorer. [Link]
-
Shinkyo, R., et al. (2011). Conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate. Journal of Biological Chemistry, 286(38), 33021-33028. [Link]
-
ResearchGate. (n.d.). Biosynthesis of 7-ketocholesterol. [Diagram]. Retrieved from [Link]
-
Dehennin, L. (1990). Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids. Steroids, 55(10), 463–471. [Link]
-
Giton, F., et al. (2023). Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact Mice. bioRxiv. [Link]
-
Kinter, M., & Sherman, W. R. (2012). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 23(8), 1335–1344. [Link]
-
Gaskell, S. J., & Brownsey, B. G. (1983). Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women. Journal of Steroid Biochemistry, 19(2), 1093–1098. [Link]
-
Hahn, M., et al. (1995). Cholest-3,5-dien-7-one formation in peroxidized human plasma as an indicator of lipoprotein cholesterol peroxidation potential. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1255(3), 341–343. [Link]
-
Numazawa, M., et al. (1992). Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry. Chemical & Pharmaceutical Bulletin, 40(10), 2759–2763. [Link]
-
Clifton, L. A., et al. (2019). The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions. Scientific Reports, 9(1), 4791. [Link]
-
Casini, A., et al. (1996). Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients. Alcoholism, Clinical and Experimental Research, 20(1 Suppl), 51A-55A. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of cholesta-3,5-diene-7-one (9). [Figure]. Retrieved from [Link]
-
Clifton, L. A., et al. (2019). The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions. PMC. [Link]
-
Djerassi, C., & Leznoff, C. C. (1997). Synthesis of deuterated isotopomers of 7α- and (25R,S)-26- hydroxycholesterol, internal standards for in vivo determination of the two biosynthetic pathways of bile acids. Journal of Lipid Research, 38(8), 1730-1745. [Link]
-
Larsen, D. L. (1975). A Synthesis of Partially-Deuterated Cholesterol. BNL-20232. [Link]
-
SpectraBase. (n.d.). 3,5-Cholestadien-7-one. Retrieved from [Link]
-
PubChem. (n.d.). Cholesta-3,5-dien-7-one. Retrieved from [Link]
-
Helander, A., & Tottmar, O. (1988). Effect of cholesta-3,5-dien-7-one on human liver aldehyde dehydrogenase. Alcohol and Alcoholism, 23(5), 385–390. [Link]
-
Jones, P. J. (1997). Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations. Canadian Journal of Physiology and Pharmacology, 75(4), 384–389. [Link]
-
Morton, R. A., & Kantiengar, N. L. (1954). Formation of cholesta-3:5-dien-7-one in rats. Biochemical Journal, 57(4), 600–604. [Link]
-
Kantiengar, N. L., & Morton, R. A. (1955). Cholesta-3:5-dien-7-one in human atherosclerotic aortas. Biochemical Journal, 60(1), 25–28. [Link]
Sources
- 2. biorxiv.org [biorxiv.org]
- 3. Cholest-3,5-dien-7-one formation in peroxidized human plasma as an indicator of lipoprotein cholesterol peroxidation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of cholesta-3,5-dien-7-one by gas chromatography-mass spectrometry in the erythrocyte membrane of alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cholesta-3,5-dien-7-one on human liver aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesta-3:5-dien-7-one in human atherosclerotic aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rem.bioscientifica.com [rem.bioscientifica.com]
- 9. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
